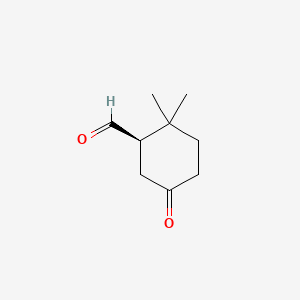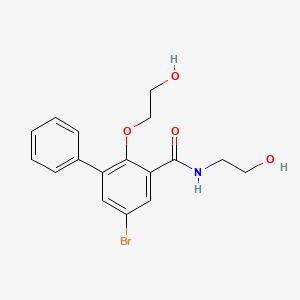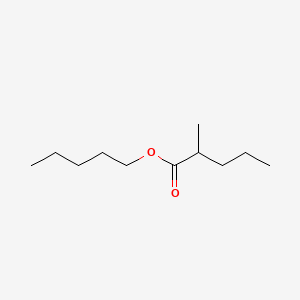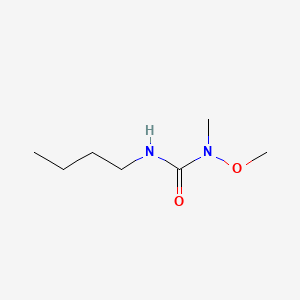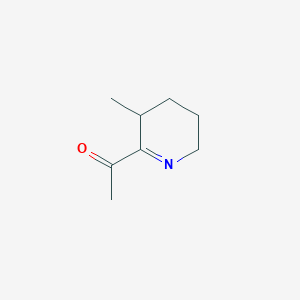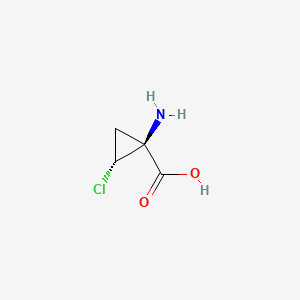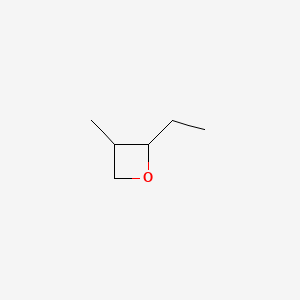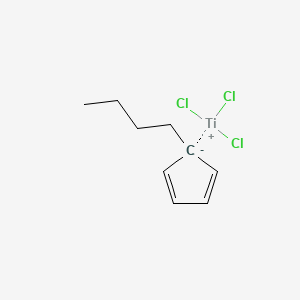![molecular formula C8H12 B13812161 Dispiro[2.0.2.2]octane CAS No. 21426-37-9](/img/structure/B13812161.png)
Dispiro[2.0.2.2]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dispiro[2022]octane is a unique organic compound with the molecular formula C₈H₁₂ It is characterized by its distinctive structure, which consists of two spiro-connected cyclobutane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro[2.0.2.2]octane typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1,4-dibromobutane with sodium in dry ether, leading to the formation of the spiro compound. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The key factors in industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dispiro[2.0.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated hydrocarbons.
Applications De Recherche Scientifique
Dispiro[2.0.2.2]octane has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of novel therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Dispiro[2.0.2.2]octane exerts its effects is primarily related to its structural features. The spiro-connected cyclobutane rings provide a rigid framework that can interact with various molecular targets. These interactions can influence the compound’s reactivity and biological activity. Specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dispiro[2.1.2.1]octane: Another spiro compound with a slightly different ring structure.
Spiro[2.2]pentane: A simpler spiro compound with fewer carbon atoms.
Uniqueness
Dispiro[2.0.2.2]octane is unique due to its specific ring structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity that makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
21426-37-9 |
|---|---|
Formule moléculaire |
C8H12 |
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
dispiro[2.0.24.23]octane |
InChI |
InChI=1S/C8H12/c1-2-7(1)5-6-8(7)3-4-8/h1-6H2 |
Clé InChI |
KHCZAHBPHDGNJP-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CCC23CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3aS)-2,3,3a,4,6,7-hexahydro-[1,2]oxazolo[3,2-c][1,4]oxazine-2-carbaldehyde](/img/structure/B13812079.png)
![2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid](/img/structure/B13812087.png)
